molecular formula C17H15NO6S B3957389 4-[({5-[(E)-2-carboxyethenyl]-2-methylphenyl}sulfonyl)amino]benzoic acid

4-[({5-[(E)-2-carboxyethenyl]-2-methylphenyl}sulfonyl)amino]benzoic acid

Cat. No.: B3957389
M. Wt: 361.4 g/mol
InChI Key: DNUFZRMOQOOXQF-RUDMXATFSA-N
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Description

4-[({5-[(E)-2-carboxyethenyl]-2-methylphenyl}sulfonyl)amino]benzoic acid is a complex organic compound with a unique structure that includes a carboxyethenyl group, a methylphenyl group, and a sulfonylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({5-[(E)-2-carboxyethenyl]-2-methylphenyl}sulfonyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonation of 2-methylphenyl with a sulfonyl chloride, followed by the introduction of the carboxyethenyl group through a Heck reaction. The final step involves the coupling of the sulfonylamino intermediate with benzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[({5-[(E)-2-carboxyethenyl]-2-methylphenyl}sulfonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the carboxyethenyl group to an ethyl group.

    Substitution: The sulfonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-[({5-[(E)-2-carboxyethenyl]-2-methylphenyl}sulfonyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[({5-[(E)-2-carboxyethenyl]-2-methylphenyl}sulfonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer and has a different structural framework.

    Carboxymethyl chitosan: A biocompatible hydrogel with different applications in medicine and industry.

Uniqueness

4-[({5-[(E)-2-carboxyethenyl]-2-methylphenyl}sulfonyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[5-[(E)-2-carboxyethenyl]-2-methylphenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6S/c1-11-2-3-12(4-9-16(19)20)10-15(11)25(23,24)18-14-7-5-13(6-8-14)17(21)22/h2-10,18H,1H3,(H,19,20)(H,21,22)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUFZRMOQOOXQF-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322458
Record name 4-[[5-[(E)-2-carboxyethenyl]-2-methylphenyl]sulfonylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

327093-85-6
Record name 4-[[5-[(E)-2-carboxyethenyl]-2-methylphenyl]sulfonylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[({5-[(E)-2-carboxyethenyl]-2-methylphenyl}sulfonyl)amino]benzoic acid
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4-[({5-[(E)-2-carboxyethenyl]-2-methylphenyl}sulfonyl)amino]benzoic acid
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4-[({5-[(E)-2-carboxyethenyl]-2-methylphenyl}sulfonyl)amino]benzoic acid

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